(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride - 63214-56-2

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

Catalog Number: EVT-1678670
CAS Number: 63214-56-2
Molecular Formula: C11H23Cl2N3O
Molecular Weight: 284.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of a Rhodanine Derivative: One study describes the synthesis of 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104) []. Although this compound incorporates (4-methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride as part of a larger structure, the detailed synthetic procedure provided could offer a starting point for synthesizing the target compound.

  • Synthesis of 1,3,5-triazine Derivatives: Another study focuses on the synthesis of a series of 1,3,5-triazine derivatives, one of which is N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026) []. This compound also incorporates the target structure, and the described synthetic pathway could be potentially adapted.

  • Fragment-Based Drug Design: A research paper describing the discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387) [], a Hsp90 inhibitor, highlights the use of fragment-based drug design. While the target compound wasn't directly synthesized in this study, this approach could be relevant for synthesizing (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride.

Mechanism of Action
  • Inhibition of IKKβ: The Rhodanine derivative, KSK05104, exhibits potent and selective inhibition of IKKβ, a key enzyme involved in the NF-κB pathway []. This inhibition disrupts downstream signaling pathways, ultimately leading to apoptosis in human colon cancer cells.

  • ALK Inhibition: ASP3026, a 1,3,5-triazine derivative incorporating the target structure, acts as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) []. This inhibition is particularly relevant in treating EML4-ALK positive non-small cell lung cancer.

  • Hsp90 Inhibition: AT13387, identified through fragment-based drug design, functions as a novel inhibitor of the molecular chaperone Hsp90 []. This inhibition disrupts the function of client proteins involved in cancer cell survival and proliferation.

Applications
  • Oncology: Derivatives of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride have demonstrated potential as anticancer agents. For instance, ASP3026 exhibits potent inhibitory activity against ALK, a validated target for treating EML4-ALK positive non-small cell lung cancer []. Similarly, KSK05104, through its IKKβ inhibitory activity, induces apoptosis in human colon cancer cells [].

  • Inflammatory Diseases: Compounds incorporating the target structure have shown promise in modulating inflammatory responses. For instance, JTE-607, while not directly incorporating the compound, showcases the potential of similar structures in inhibiting proinflammatory cytokines, offering therapeutic benefits in conditions like septic shock [].

  • Neurological Disorders: Research on PET radioligands targeting the colony-stimulating factor 1 receptor (CSF1R), a target for imaging neuroinflammation, highlights the use of (4-methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride as a key structural component [, ]. While challenges remain in developing suitable radioligands, this research underscores the potential of this scaffold in targeting neurological disorders.

5-[4-(4-Fluorophenoxy)phenyl]methylene-3-{4-[3-(4-Methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104)

Compound Description: KSK05104 is a potent and selective inhibitor of IKKβ []. Studies have shown that it induces apoptosis in human colon cancer cells by triggering mitochondrial dysfunction and endoplasmic reticulum stress [].

Relevance: While KSK05104 shares the 4-methylpiperazine moiety with (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride, it belongs to the rhodanine derivative class and possesses a significantly different overall structure []. It highlights the exploration of various chemical scaffolds incorporating the 4-methylpiperazine group for potential therapeutic applications.

N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026)

Compound Description: ASP3026 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) []. It demonstrated dose-dependent antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK [].

Relevance: ASP3026 and (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride share the central 4-(4-methylpiperazin-1-yl)piperidine core structure []. The presence of additional substituents on the phenyl ring and the triazine ring in ASP3026 indicates the exploration of SAR around this core structure for developing ALK inhibitors.

(-)-Ethyl-N-{3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl}-l-phenylalaninate dihydrochloride (JTE-607)

Compound Description: JTE-607 acts as a proinflammatory cytokine inhibitor, demonstrating efficacy in reducing mortality in a mouse septic shock model []. Unlike cyclosporine A and prednisolone, JTE-607 does not inhibit interleukin (IL)-2 or interferon-γ [].

(2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387)

Compound Description: AT13387 is a novel inhibitor of the molecular chaperone Hsp90, discovered through fragment-based drug design []. It has progressed through preclinical development and is currently being tested in humans [].

Relevance: While AT13387 also contains the 4-methylpiperazine group like (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride, it features a dihydroisoindol-2-yl moiety and a distinct substitution pattern on the phenyl ring []. This highlights the exploration of diverse chemical structures incorporating the 4-methylpiperazine motif for targeting Hsp90.

1,2,3,4a,9b-hexahydro-8,9b-dimethyl-4-[3-(4-methylpiperazin-1-yl)propionamido]dibenzofuran-3-one dihydrochloride (Azipranone)

Compound Description: Azipranone is an antitussive agent whose physiological disposition has been studied in various species, including humans [].

Relevance: Azipranone shares the 4-methylpiperazine moiety with (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride, but incorporates it within a larger and more complex dibenzofuranone structure []. This highlights the diverse applications of the 4-methylpiperazine group in medicinal chemistry.

(2-Ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone (ARN19702)

Compound Description: ARN19702 is a potent, selective, and orally active inhibitor of N-Acylethanolamine acid amidase (NAAA) []. It has shown promising analgesic effects in animal models of acute and neuropathic pain without exhibiting rewarding potential [].

Properties

CAS Number

63214-56-2

Product Name

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride

IUPAC Name

(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone;dihydrochloride

Molecular Formula

C11H23Cl2N3O

Molecular Weight

284.22 g/mol

InChI

InChI=1S/C11H21N3O.2ClH/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10;;/h10,12H,2-9H2,1H3;2*1H

InChI Key

JYYMLZLAIOASOM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2CCNCC2.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCNCC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.